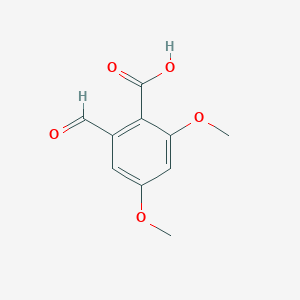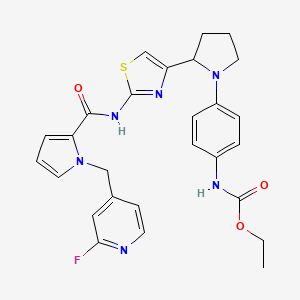
Ethyl (R)-(4-(2-(2-(1-((2-Fluoropyridin-4-yl)methyl)-1H-pyrrole-2-carboxamido)thiazol-4-yl)pyrrolidin-1-yl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl ®-(4-(2-(2-(1-((2-Fluoropyridin-4-yl)methyl)-1H-pyrrole-2-carboxamido)thiazol-4-yl)pyrrolidin-1-yl)phenyl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluoropyridinyl group, a pyrrole carboxamide, and a thiazolyl pyrrolidine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-(4-(2-(2-(1-((2-Fluoropyridin-4-yl)methyl)-1H-pyrrole-2-carboxamido)thiazol-4-yl)pyrrolidin-1-yl)phenyl)carbamate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl ®-(4-(2-(2-(1-((2-Fluoropyridin-4-yl)methyl)-1H-pyrrole-2-carboxamido)thiazol-4-yl)pyrrolidin-1-yl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols, depending on the specific conditions.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl ®-(4-(2-(2-(1-((2-Fluoropyridin-4-yl)methyl)-1H-pyrrole-2-carboxamido)thiazol-4-yl)pyrrolidin-1-yl)phenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes
Wirkmechanismus
The mechanism of action of Ethyl ®-(4-(2-(2-(1-((2-Fluoropyridin-4-yl)methyl)-1H-pyrrole-2-carboxamido)thiazol-4-yl)pyrrolidin-1-yl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluoropyridinyl and thiazolyl groups can enhance its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl carbamate: Similar in structure but with a methyl group instead of an ethyl group.
Propyl carbamate: Contains a propyl group instead of an ethyl group.
Carbamic acid derivatives: Various derivatives with different alkyl or aryl groups .
Uniqueness
Ethyl ®-(4-(2-(2-(1-((2-Fluoropyridin-4-yl)methyl)-1H-pyrrole-2-carboxamido)thiazol-4-yl)pyrrolidin-1-yl)phenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoropyridinyl group, in particular, can enhance its reactivity and potential therapeutic effects compared to similar compounds .
Eigenschaften
Molekularformel |
C27H27FN6O3S |
|---|---|
Molekulargewicht |
534.6 g/mol |
IUPAC-Name |
ethyl N-[4-[2-[2-[[1-[(2-fluoropyridin-4-yl)methyl]pyrrole-2-carbonyl]amino]-1,3-thiazol-4-yl]pyrrolidin-1-yl]phenyl]carbamate |
InChI |
InChI=1S/C27H27FN6O3S/c1-2-37-27(36)30-19-7-9-20(10-8-19)34-14-4-5-22(34)21-17-38-26(31-21)32-25(35)23-6-3-13-33(23)16-18-11-12-29-24(28)15-18/h3,6-13,15,17,22H,2,4-5,14,16H2,1H3,(H,30,36)(H,31,32,35) |
InChI-Schlüssel |
LLCUQTXJZZAWNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=CC=C(C=C1)N2CCCC2C3=CSC(=N3)NC(=O)C4=CC=CN4CC5=CC(=NC=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


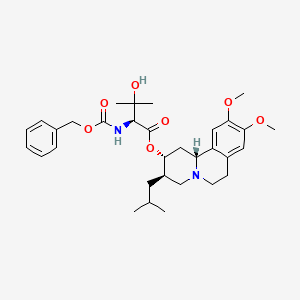
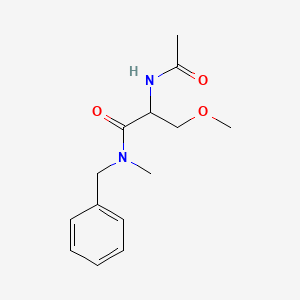
![Benzyl 4,4-diethoxy-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B13857073.png)
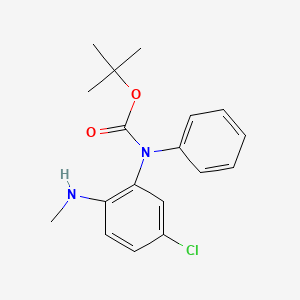
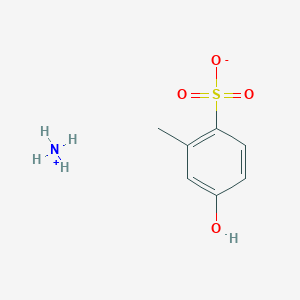
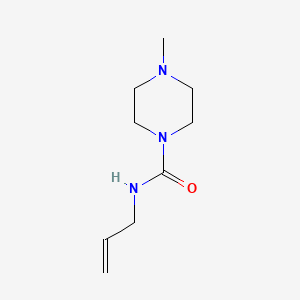
![2-[4-(1,3-Benzoxazol-2-yl)phenyl]acetamide](/img/structure/B13857085.png)
![(1S,3aR,3bS,5aS,9aR,9bR,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13857098.png)

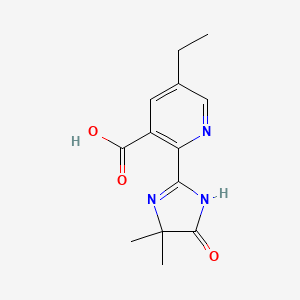
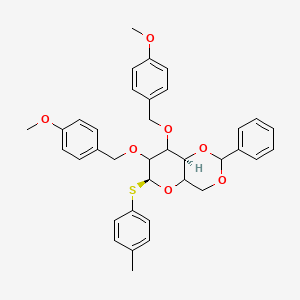
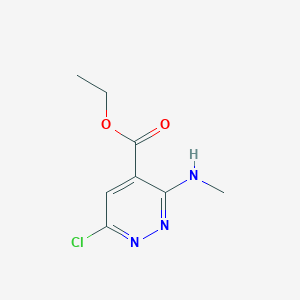
![2,3,9-Trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine](/img/structure/B13857127.png)
